4-(Naphthalen-1-yl)pyrimidine-2-thiol

Catalog No.
S8125435
CAS No.
M.F
C14H10N2S
M. Wt
238.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Naphthalen-1-yl)pyrimidine-2-thiol

Product Name

4-(Naphthalen-1-yl)pyrimidine-2-thiol

IUPAC Name

6-naphthalen-1-yl-1H-pyrimidine-2-thione

Molecular Formula

C14H10N2S

Molecular Weight

238.31 g/mol

InChI

InChI=1S/C14H10N2S/c17-14-15-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16,17)

InChI Key

OUWKLNHPFBIOLC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=NC(=S)N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=NC(=S)N3

4-(Naphthalen-1-yl)pyrimidine-2-thiol is a sulfur-containing heterocyclic compound characterized by a pyrimidine ring substituted with a naphthyl group at the 4-position and a thiol (-SH) group at the 2-position. This compound belongs to a class of pyrimidine derivatives that have gained attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the naphthyl moiety enhances its structural complexity and may contribute to its unique properties.

Typical of thiols and heterocycles. Notably, it can participate in:

  • Nucleophilic substitutions: The thiol group can act as a nucleophile, allowing for reactions with electrophiles.
  • Oxidation reactions: Thiols can be oxidized to disulfides or sulfonic acids under appropriate conditions.
  • Aza-Michael additions: This compound can react with α,β-unsaturated carbonyl compounds through nucleophilic addition, forming new carbon-sulfur bonds.

These reactions are essential for modifying the compound's structure to enhance biological activity or to create derivatives with novel properties.

Compounds similar to 4-(Naphthalen-1-yl)pyrimidine-2-thiol have been investigated for various biological activities, including:

  • Anticancer properties: Some studies suggest that naphthyl-substituted compounds exhibit significant anticancer activity by inducing apoptosis in cancer cells.
  • Antimicrobial effects: Pyrimidine derivatives often show activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics.
  • Antioxidant activity: The thiol group may contribute to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.

These biological activities make 4-(Naphthalen-1-yl)pyrimidine-2-thiol a compound of interest in pharmacological research.

The synthesis of 4-(Naphthalen-1-yl)pyrimidine-2-thiol typically involves multi-step processes. Common methods include:

  • Reactions involving thiourea: Traditional methods utilize thiourea in acidic or basic conditions to form pyrimidine derivatives. For instance, reacting naphthalene derivatives with thiourea under controlled conditions can yield the desired product.
  • Aza-Michael addition: A more recent method involves the reaction of naphthalene derivatives with divinyl ketones in the presence of bases like potassium hydroxide, leading to the formation of pyrimidine derivatives through tandem processes involving nucleophilic addition and cyclization .

4-(Naphthalen-1-yl)pyrimidine-2-thiol has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Material Science: Compounds containing thiol groups are useful in creating functional materials, including sensors and catalysts.
  • Coordination Chemistry: Its ability to coordinate with metal ions makes it valuable in synthesizing metal complexes for various applications .

Interaction studies involving 4-(Naphthalen-1-yl)pyrimidine-2-thiol often focus on its binding affinity with metal ions or other biomolecules. These studies help elucidate its mechanism of action in biological systems and its potential as a therapeutic agent. For example, coordination complexes formed with transition metals may enhance its anticancer properties by facilitating targeted drug delivery or improving solubility.

Several compounds share structural similarities with 4-(Naphthalen-1-yl)pyrimidine-2-thiol. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(Phenyl)pyrimidine-2-thiolPyrimidine derivativeLacks naphthyl group; potential for different biological activity
5-(Naphthalen-1-yl)-1,2,4-triazoleTriazole derivativeDifferent heterocyclic structure; known for anticancer properties
3-(Naphthalen-1-yl)thiopheneThiophene derivativeContains sulfur in a different position; exhibits unique electronic properties
6-(Naphthalen-1-yl)purinePurine derivativeMore complex structure; potential for nucleic acid interactions

The uniqueness of 4-(Naphthalen-1-yl)pyrimidine-2-thiol lies in its specific combination of naphthalene and pyrimidine structures, which may lead to distinct pharmacological profiles compared to these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

238.05646950 g/mol

Monoisotopic Mass

238.05646950 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

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